4-(aminosulfonyl)-N-(pyridin-2-ylmethyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide
Overview
Description
4-(aminosulfonyl)-N-(pyridin-2-ylmethyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 4-(aminosulfonyl)-N-(pyridin-2-ylmethyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide involves the inhibition of the enzyme carbonic anhydrase IX (CA IX). This enzyme is overexpressed in many types of cancer cells, and its inhibition can lead to the suppression of tumor growth.
Biochemical and Physiological Effects:
Studies have shown that this compound has a low toxicity profile and does not cause significant adverse effects on normal cells. In addition to its potential as a therapeutic agent for cancer, this compound has also been studied for its potential as a diagnostic tool for the detection of CA IX in cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-(aminosulfonyl)-N-(pyridin-2-ylmethyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide in lab experiments is its low toxicity profile, which makes it a safe compound to work with. However, one of the limitations is that its synthesis method is complex and time-consuming, which can make it difficult to produce large quantities of the compound for research purposes.
Future Directions
There are several future directions for the research of 4-(aminosulfonyl)-N-(pyridin-2-ylmethyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide. One potential direction is the development of more efficient synthesis methods to produce larger quantities of the compound. Another direction is the investigation of its potential as a therapeutic agent for other diseases besides cancer, such as osteoporosis and glaucoma. Additionally, further studies can be conducted to explore its mechanism of action and potential applications as a diagnostic tool for other diseases.
Scientific Research Applications
The compound 4-(aminosulfonyl)-N-(pyridin-2-ylmethyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide has been studied for its potential applications in various fields of scientific research. One of the areas of interest is its potential as a therapeutic agent for the treatment of cancer. Studies have shown that this compound has the ability to inhibit the growth of cancer cells in vitro and in vivo.
Properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-N-(pyridin-2-ylmethyl)-4-sulfamoylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c19-26(23,24)17-8-6-14(7-9-17)18(22)21(13-16-5-3-11-25-16)12-15-4-1-2-10-20-15/h1-2,4,6-10,16H,3,5,11-13H2,(H2,19,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZVVSODEGVUSSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN(CC2=CC=CC=N2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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